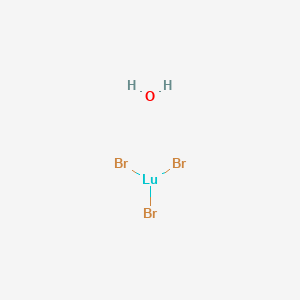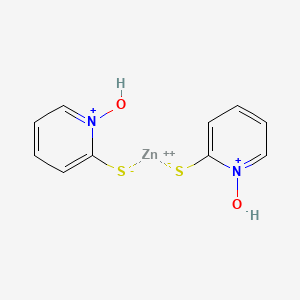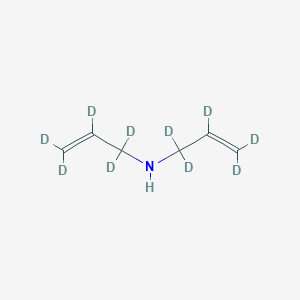
Diallyl-d10-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl-d10-amine is a deuterated form of diallylamine, characterized by the presence of deuterium atoms. Its molecular formula is (CD2=CDCD2)2NH, and it has a molecular weight of 107.22 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diallyl-d10-amine can be synthesized through the partial hydrogenation of deuterated acrylonitrile. The reaction involves the following steps:
Hydrogenation: Deuterated acrylonitrile is partially hydrogenated in the presence of a suitable catalyst to form this compound.
Purification: The product is then purified through distillation or other suitable methods to achieve the desired isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Using industrial-scale hydrogenation reactors.
Purification: Employing large-scale distillation columns to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: Diallyl-d10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylamines.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
Diallyl-d10-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of deuterated compounds and as a reagent in isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of diallyl-d10-amine involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, leading to unique biochemical and chemical behaviors. These effects are often exploited in research to study reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Diallylamine: The non-deuterated form with similar chemical properties but different isotopic composition.
N,N-Diallylamine hydrochloride: A derivative with additional functional groups.
Ethylene-d4-diamine: Another deuterated amine with different structural properties.
Uniqueness: Diallyl-d10-amine is unique due to its high isotopic purity and the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. Its chemical behavior can differ significantly from non-deuterated analogs, making it valuable in specialized research applications .
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
107.22 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-N-(1,1,2,3,3-pentadeuterioprop-2-enyl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
Clave InChI |
DYUWTXWIYMHBQS-URTNXKOFSA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])([2H])NC([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
SMILES canónico |
C=CCNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


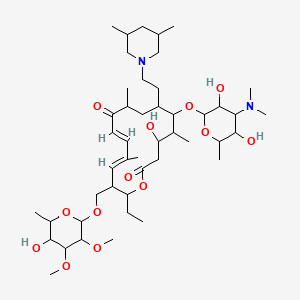
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)

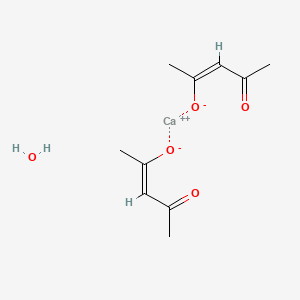

![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)



